molecular formula C7H12S B13598670 rac-(1R,2R,4S)-bicyclo[2.2.1]heptane-2-thiol

rac-(1R,2R,4S)-bicyclo[2.2.1]heptane-2-thiol

Cat. No.: B13598670
M. Wt: 128.24 g/mol
InChI Key: IOPZYMJYUACERA-RRKCRQDMSA-N
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Description

rac-(1R,2R,4S)-bicyclo[221]heptane-2-thiol is a bicyclic compound characterized by a thiol group attached to the second carbon of the bicyclo[221]heptane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R,4S)-bicyclo[2.2.1]heptane-2-thiol typically involves the following steps:

    Starting Material: The synthesis often begins with norbornene, a bicyclic hydrocarbon.

    Functionalization: The double bond in norbornene is functionalized to introduce a thiol group. This can be achieved through various methods, such as thiol-ene reactions or radical addition of thiols.

    Purification: The product is purified using techniques like column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale thiol-ene reactions under controlled conditions to ensure high yield and purity. The process may include:

    Catalysts: Use of catalysts to enhance the reaction rate and selectivity.

    Reaction Conditions: Optimization of temperature, pressure, and solvent to maximize yield.

    Purification: Industrial purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2R,4S)-bicyclo[2.2.1]heptane-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert the thiol group to a sulfide.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

    Disulfides: Formed through oxidation of the thiol group.

    Sulfides: Result from reduction reactions.

    Substituted Derivatives: Products of nucleophilic substitution reactions.

Scientific Research Applications

rac-(1R,2R,4S)-bicyclo[2.2.1]heptane-2-thiol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(1R,2R,4S)-bicyclo[2.2.1]heptane-2-thiol involves its interaction with molecular targets through the thiol group. The thiol group can form covalent bonds with electrophilic centers in target molecules, leading to various biological and chemical effects. The pathways involved may include:

    Enzyme Inhibition: Binding to active sites of enzymes, inhibiting their activity.

    Signal Transduction: Modulating signaling pathways by interacting with key proteins.

Comparison with Similar Compounds

rac-(1R,2R,4S)-bicyclo[2.2.1]heptane-2-thiol can be compared with other similar compounds to highlight its uniqueness:

    rac-(1R,2S,4S)-N-methylbicyclo[2.2.1]heptan-2-amine hydrochloride: Differing in functional groups, this compound has an amine group instead of a thiol.

    rac-(1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride: Contains an amino and carboxylic acid group, offering different reactivity.

    rac-(1R,2R,4S)-2-bromobicyclo[2.2.1]heptane: Features a bromine atom, leading to distinct chemical behavior.

These comparisons illustrate the unique properties and reactivity of this compound, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C7H12S

Molecular Weight

128.24 g/mol

IUPAC Name

(1R,2R,4S)-bicyclo[2.2.1]heptane-2-thiol

InChI

InChI=1S/C7H12S/c8-7-4-5-1-2-6(7)3-5/h5-8H,1-4H2/t5-,6+,7+/m0/s1

InChI Key

IOPZYMJYUACERA-RRKCRQDMSA-N

Isomeric SMILES

C1C[C@@H]2C[C@H]1C[C@H]2S

Canonical SMILES

C1CC2CC1CC2S

Origin of Product

United States

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